molecular formula C6H12O3 B1607253 2-Hydroxyethyl butyrate CAS No. 4219-46-9

2-Hydroxyethyl butyrate

Cat. No.: B1607253
CAS No.: 4219-46-9
M. Wt: 132.16 g/mol
InChI Key: GIOCILWWMFZESP-UHFFFAOYSA-N
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Description

2-Hydroxyethyl butyrate, also known as butanoic acid 2-hydroxyethyl ester, is an organic compound with the molecular formula C6H12O3. It is a colorless liquid with a mild, fruity odor. This compound is used in various applications, including as a flavoring agent and in the synthesis of other chemicals.

Biochemical Analysis

Biochemical Properties

2-Hydroxyethyl butyrate plays a significant role in various biochemical reactions. It interacts with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds. These enzymes are crucial for the metabolism of ester compounds in biological systems. The interaction between this compound and carboxylesterases involves the cleavage of the ester bond, resulting in the formation of butyric acid and ethylene glycol .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of histone deacetylases, leading to changes in gene expression. This modulation can impact cell proliferation, differentiation, and apoptosis. Additionally, this compound can influence cellular metabolism by serving as a substrate for energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as carboxylesterases, leading to the hydrolysis of the ester bond. This interaction results in the release of butyric acid and ethylene glycol, which can further participate in metabolic pathways. Additionally, this compound can inhibit histone deacetylases, leading to changes in chromatin structure and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to high temperatures or extreme pH levels can lead to its degradation. Long-term effects on cellular function have been observed, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on cellular metabolism and gene expression. At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by carboxylesterases, resulting in the formation of butyric acid and ethylene glycol. These metabolites can further participate in various biochemical reactions. Butyric acid, for instance, is a key intermediate in the tricarboxylic acid cycle, contributing to energy production. Additionally, this compound can influence metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization can impact its activity and function, influencing various biochemical processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, influencing processes such as gene expression and cellular metabolism. Understanding the subcellular distribution of this compound is crucial for elucidating its biochemical roles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl butyrate can be synthesized through the esterification of butanoic acid with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors are often used to maintain a steady production rate. The reaction conditions, such as temperature and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl butyrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of butyric acid derivatives.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Butyric acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

2-Hydroxyethyl butyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It serves as a model compound in studies of ester hydrolysis and enzyme activity.

    Medicine: Research into its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of flavors and fragrances, as well as in the manufacture of polymers and resins.

Comparison with Similar Compounds

  • Ethylene glycol monobutyrate
  • 2-Hydroxyethyl acetate
  • Butyl acetate

Comparison: 2-Hydroxyethyl butyrate is unique due to the presence of both a hydroxyl group and an ester group, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it has a distinct balance of hydrophilic and hydrophobic properties, making it versatile in various applications.

Properties

IUPAC Name

2-hydroxyethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O3/c1-2-3-6(8)9-5-4-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOCILWWMFZESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195006
Record name 2-Hydroxyethyl butyrate
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4219-46-9
Record name Ethylene glycol monobutyrate
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Record name 2-Hydroxyethyl butyrate
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Record name 2-Hydroxyethyl butyrate
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Record name 2-hydroxyethyl butyrate
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Synthesis routes and methods

Procedure details

As a nonlimiting example using method B in FIG. 2 to obtain the (5-oxo-1,3-oxathiolan-2-yl)methyl butanoate or its 5-acetyloxy derivative is to react 1,2-dihydroxy ethane with n-butyryl chloride in triethylamine. This reaction produces 2-hydroxyethyl butanoate, which is further reacted P2O5 in dry DCM, followed by DMSO and triethylamine to produce 2-oxyethyl butanoate. The 2-oxyethyl butanoate can be converted to the 5-acetyloxy derivative of (5-oxo-1,3-oxathiolan-2-yl)methyl butanoate by the process described above, or it can be converted into (5-oxo-1,3-oxathiolan-2-yl)methyl butanoate by reacting with mercaptoacetic acid and CSA in dry DCM.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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